

(-)-Dihydromyrcene chemical properties and characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Dihydromyrcene

Cat. No.: B087057

[Get Quote](#)

An in-depth technical guide on the chemical properties and characterization of the monoterpenoid **(-)-Dihydromyrcene**.

Introduction

(-)-Dihydromyrcene, systematically known as (R)-3,7-dimethylocta-1,6-diene, is a naturally occurring acyclic monoterpene hydrocarbon. It is an enantiomer of (+)-Dihydromyrcene, also known as (+)- β -citronellene. As a volatile organic compound, it finds application in the fragrance and flavor industry and serves as a valuable intermediate in the synthesis of other fine chemicals.^{[1][2]}

This document provides a comprehensive overview of the core chemical properties of **(-)-Dihydromyrcene**, detailed protocols for its characterization using modern spectroscopic techniques, and a standardized workflow for its analysis. The information is intended for researchers, chemists, and professionals in the fields of natural product chemistry and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of Dihydromyrcene are summarized below. It is important to note that many reported values do not distinguish between enantiomers and refer to the racemic mixture.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₈	[3][4]
Molecular Weight	138.25 g/mol	[2][4][5]
IUPAC Name	(3R)-3,7-Dimethyl-1,6-octadiene	N/A
Synonyms	(-)-β-Citronellene, (R)-Citronellene	[5]
CAS Number	2436-90-0 (unspecified stereoisomer)	[2]
Appearance	Clear, colorless liquid	[2][5]
Density	0.760 g/mL at 20 °C	[2][3]
Boiling Point	154-155 °C at 760 mmHg	[2][3]
Refractive Index (n ²⁰ /D)	~1.439	[1]
Vapor Pressure	2.0 - 2.57 mmHg at 20 °C	[1][5]
Water Solubility	1.669 - 2.24 mg/L at 25 °C (estimated)	[1][3]
logP (o/w)	~4.756 - 5.796 (estimated)	[1][3]

Note: Properties such as boiling point, density, and refractive index show minimal variation between enantiomers and the racemic mixture.

Spectroscopic Characterization

The structural elucidation of **(-)-Dihydromyrcene** relies on a combination of spectroscopic methods. The following sections detail the expected spectral data and the experimental protocols to obtain them.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Table 2: Key Mass Spectrometry Data

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Molecular Ion (M ⁺)	m/z 138
Base Peak	m/z 93

| Key Fragments | m/z 69, 55, 41 |

- Sample Preparation: Prepare a 100 ppm solution of **(-)-Dihydromyrcene** in n-hexane.
- Instrumentation: Utilize a GC system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) coupled to a mass spectrometer.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.
 - Injection Volume: 1 µL (split mode, 50:1 ratio).
- MS Conditions:
 - Ion Source Temperature: 230 °C
 - Ionization Energy: 70 eV
 - Mass Range: Scan from m/z 35 to 350.

- Data Analysis: Identify the peak corresponding to Dihydromyrcene based on its retention time. Analyze the resulting mass spectrum, confirming the molecular ion at m/z 138 and the characteristic fragmentation pattern.^[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule, particularly the carbon-carbon double bonds.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3075	C-H Stretch	sp^2 C-H (alkene)
2850-2960	C-H Stretch	sp^3 C-H (alkane)
~1640	C=C Stretch	Alkene

| 1450-1380 | C-H Bend | Methyl (CH_3) |

- Sample Preparation: No dilution is necessary. Use the neat liquid sample.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Measurement:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply a small drop of the **(-)-Dihydromyrcene** sample directly onto the ATR crystal.
 - Acquire the sample spectrum over a range of 4000 to 600 cm^{-1} .
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically performs a background subtraction. Analyze the resulting spectrum for the characteristic absorption peaks listed in Table 3.^[3] Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 4: Predicted ^1H and ^{13}C NMR Chemical Shifts (in CDCl_3) | ^1H NMR (Proton) | ^{13}C NMR (Carbon) | | :--- | :--- | | Chemical Shift (δ , ppm) | Multiplicity | Assignment | Chemical Shift (δ , ppm) | Assignment | | 5.60-5.80 | m | H-1 | ~145.0 | C-1 | | 4.90-5.05 | m | H-2 (pro-E & pro-Z) | ~111.0 | C-2 | | 5.05-5.15 | t | H-6 | ~124.5 | C-6 | | 1.95-2.10 | m | H-3, H-5 | ~131.5 | C-7 | | 1.10-1.40 | m | H-4 | ~40.0 | C-3 | | 1.68 | s | H-8 | ~36.0 | C-5 | | 1.60 | s | H-9 | ~25.7 | C-4 | | 0.95-1.05 | d | H-10 | ~22.5 | C-8 | | | | ~19.5 | C-9 | | | | ~17.6 | C-10 |

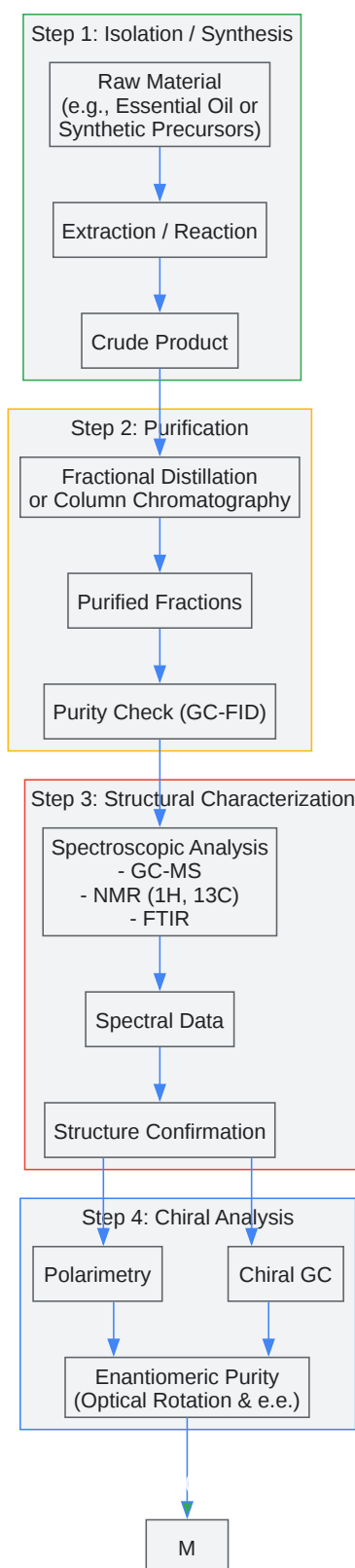
Note: Predicted values are based on standard chemical shift tables and may vary slightly. 'm' denotes multiplet, 't' triplet, 's' singlet, 'd' doublet.

- Sample Preparation: Dissolve approximately 10-20 mg of **(-)-Dihydromyrcene** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 8-16 scans.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Spectral Width: 0 to 220 ppm.
 - Number of Scans: 512-1024 scans (or more, as ^{13}C has low natural abundance).

- Relaxation Delay: 2 seconds.
- Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

Analytical and Preparative Workflow

The isolation, identification, and purification of **(-)-Dihydromyrcene** from a natural source or synthetic mixture follows a standardized workflow. This process ensures the final product is of high purity and is structurally confirmed.



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and characterization of **(-)-Dihydromyrcene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dihydromyrcene, 2436-90-0 [thegoodscentcompany.com]
- 2. Dihydromyrcene CAS#: 2436-90-0 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. GSRS [precision.fda.gov]
- 5. Dihydromyrcene | C₁₀H₁₈ | CID 17090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(-)-Dihydromyrcene chemical properties and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087057#dihydromyrcene-chemical-properties-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com